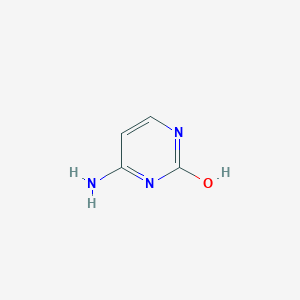

6-amino-1H-pyrimidin-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

6-amino-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTASPLRGRRNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Record name | cytosine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cytosine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52685-04-8, 26297-64-3 | |

| Record name | Polycytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52685-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26297-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4044456 | |

| Record name | Cytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monohydrate: Lustrous solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Cytosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>16.7 [ug/mL] (The mean of the results at pH 7.4), 8.0 mg/mL | |

| Record name | SID56322619 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00109 [mmHg] | |

| Record name | Cytosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

71-30-7 | |

| Record name | Cytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinone, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J337D1HZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Strategic Approaches for 6 Amino 1h Pyrimidin 2 One Derivatives

Classical and Established Synthetic Pathways to 6-amino-1H-pyrimidin-2-one Architectures

The most traditional and widely employed method for the synthesis of this compound derivatives is the cyclocondensation reaction of a β-ketoester with guanidine (B92328) or its salts. This approach, a variation of the renowned Biginelli reaction, provides a straightforward route to the pyrimidinone core. The reaction typically proceeds by heating the reactants in the presence of a base, such as potassium hydroxide (B78521) in ethanol. benthamdirect.com This method is versatile, allowing for the synthesis of a wide array of substituted 2-aminopyrimidinones by varying the substituents on the β-ketoester. benthamdirect.com

Another established pathway involves the reaction of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines. This method, conducted in a solvent like chlorobenzene (B131634) at elevated temperatures, yields 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones. nih.govmdpi.com This approach is particularly useful for introducing diversity at the N-1 and C-4 positions of the pyrimidinone ring.

Furthermore, the reaction of compounds containing primary amine or 1,2-diamine functionalities with phenacyl halides represents a classical route. nih.gov Typically carried out at reflux temperature in the presence of a base like triethylamine (B128534) or potassium acetate, this reaction can proceed through either an initial alkylation of the amino group followed by cyclocondensation or a direct condensation to form an imine intermediate which then cyclizes. nih.gov

These classical methods, while effective, often require harsh reaction conditions, long reaction times, and the use of stoichiometric amounts of reagents, which has prompted the development of more sustainable and efficient synthetic protocols.

Advancements in Green Chemistry Syntheses of Pyrimidinone Compounds

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidinone compounds, aiming to reduce the environmental impact of chemical processes. These advancements focus on energy efficiency, waste minimization, and the use of safer reagents and catalysts.

Energy-Efficient Reaction Modalities: Microwave and Ultrasound Irradiation

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and enhanced product purity.

Microwave-assisted synthesis has been successfully employed for the rapid and efficient synthesis of various this compound derivatives. For instance, the one-pot, three-component condensation of benzaldehyde (B42025) derivatives, methyl cyanoacetate (B8463686), and thio-barbituric acid can be achieved in water under microwave irradiation in just 3-6 minutes, affording high yields (78–94%) without the need for a catalyst. nih.gov This method highlights the dual benefits of microwave heating and a green solvent. Another example is the synthesis of aminopyrimidine derivatives from chalcones and guanidine, where microwave-assisted heating provides a more eco-friendly alternative to conventional methods. nanobioletters.com

The following table summarizes representative examples of microwave-assisted synthesis of pyrimidinone derivatives:

| Reactants | Catalyst/Conditions | Product | Yield (%) | Time (min) |

| Benzaldehyde derivatives, Methyl cyanoacetate, Thio-barbituric acid | Water, Microwave irradiation | Methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates | 78-94 | 3-6 |

| Chalcones, Guanidine nitrate (B79036) | Zinc chloride, Microwave irradiation | Aminopyrimidine compounds | 33-56 | - |

| Aromatic aldehydes, Urea (B33335)/Thiourea, β-ketoesters | Lanthanum oxide, Microwave irradiation | 3,4-Dihydropyrimidinone or thione | up to 98 | 0.33-1 |

Ultrasound irradiation has also proven to be an effective energy source for promoting the synthesis of pyrimidine (B1678525) derivatives. This technique, known as sonochemistry, can accelerate reactions and improve yields through the phenomenon of acoustic cavitation. nih.gov Ultrasound-assisted synthesis is particularly beneficial for reactions that are slow or require high temperatures under conventional conditions. It has been used for the construction and derivatization of the pyrimidine core through classical reactions like multicomponent, cyclocondensation, and cycloaddition reactions. nih.gov The use of ultrasound often allows for milder reaction conditions and can sometimes obviate the need for a catalyst. researchgate.net

Solvent Minimization and Solvent-Free Organic Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, or solid-state reactions, offer a significant advantage in this regard.

The synthesis of 3,4-dihydropyrimidin-2-(1H)-ones has been achieved with high yields by simply heating the reactants (an aldehyde, a β-dicarbonyl compound, and urea or thiourea) at 100–105 °C in the absence of any catalyst or solvent. rsc.org This approach exemplifies a truly green synthetic method. Similarly, the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine without any solvent has been reported for the synthesis of 2-aminopyrimidine (B69317) derivatives.

The table below provides examples of solvent-free synthesis of pyrimidinone derivatives:

| Reactants | Catalyst/Conditions | Product | Yield (%) |

| Aldehyde, β-dicarbonyl compound, Urea/Thiourea | Heat (100–105 °C), No catalyst, Solvent-free | 3,4-Dihydropyrimidin-2-(1H)-ones | High |

| Aromatic aldehydes, Urea/Thiourea, β-ketoesters | Lanthanum oxide, Microwave irradiation, Solvent-free | 3,4-Dihydropyrimidinone or thione | up to 98 |

| Aldehydes, Ethyl acetoacetate (B1235776), Urea | Fe3O4 Nanoparticles, 80 °C, Solvent-free | Dihydropyrimidinone derivatives | - |

| β-dicarbonyls, Aldehydes, Urea | PMO-Py-IL nanocatalyst, Solvent-free | 3,4-dihydro-2(H)-pyrimidinones (DHPMs) | High |

Catalytic Strategies in Pyrimidinone Formation

The use of catalysts is central to many modern synthetic methodologies, as they can enhance reaction rates, improve selectivity, and allow for milder reaction conditions. In the context of green chemistry, the focus is on developing catalysts that are efficient, recyclable, and non-toxic.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of dihydropyrimidinones (DHPMs), chiral organocatalysts have been employed to achieve high enantioselectivity in the Biginelli reaction. benthamdirect.com L-proline (B1679175), a naturally occurring amino acid, has been used as a Lewis acid organocatalyst, often in combination with a co-catalyst like trifluoroacetic acid (TFA), for the three-component reaction of aromatic aldehydes, urea/thiourea, and 3,4-dihydro-(2H)-pyran to produce pyrano[2,3-d]pyrimidine derivatives. acs.org Chiral bicyclic diamines have also been utilized as organocatalysts for the synthesis of 4-dihydropyrimidin-2(1H)-ones. rsc.org

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture and potential for recyclability, which are key aspects of green chemistry. Magnesium oxide (MgO) with a high surface area has been shown to be a highly effective and reusable heterogeneous base catalyst for the three-component synthesis of pyrimidinone derivatives from aldehydes, amidine systems, and ethyl cyanoacetate. tandfonline.com Other heterogeneous catalysts employed in pyrimidinone synthesis include silica-supported P2O5, rsc.org montmorillonite-KSF, rsc.org and various nanoparticle-based catalysts such as Fe3O4 nanoparticles. rsc.orgresearchgate.net These catalysts often allow for solvent-free conditions and can be easily recovered and reused for multiple reaction cycles with consistent activity. researchgate.net

Metal-free catalysis is another important area of green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. An efficient synthesis of functionalized pyrimidines has been reported through a multi-component reaction of lignin (B12514952) β-O-4 model compounds with amidine hydrochlorides and primary alcohols under transition-metal-free conditions, mediated by NaOH. nih.gov This approach represents a sustainable method for producing N-containing aromatic heterocycles from a biorenewable feedstock.

The following table details various catalytic systems used in the synthesis of pyrimidinone derivatives:

| Catalyst | Reaction | Key Features |

| Organocatalysts | ||

| L-proline / Trifluoroacetic acid | Three-component reaction of aldehydes, urea/thiourea, and 3,4-dihydro-(2H)-pyran | Lewis acid organocatalysis for pyrano[2,3-d]pyrimidine synthesis. |

| Chiral bicyclic diamine | Synthesis of 4-dihydropyrimidin-2(1H)-one | Enantioselective synthesis. |

| Heterogeneous Catalysts | ||

| High-surface-area MgO | Three-component reaction of aldehydes, amidine systems, and ethyl cyanoacetate | Highly effective, reusable base catalyst. |

| Fe3O4@SiPr@vanillin@TGA MNPs | Synthesis of arylpyrimidinones in aqueous medium | Recyclable magnetic nanocatalyst, follows green chemistry principles. |

| HPA-Montmorillonite-KSF | Biginelli reaction for dihydropyrimidinone synthesis | Reusable, efficient under solvent-free conditions. |

| Metal-Free Catalysis | ||

| NaOH | Multi-component reaction of lignin β-O-4 model compounds, amidine hydrochlorides, and primary alcohols | Transition-metal-free, utilizes biorenewable feedstock. |

Application of Ionic Liquids as Catalysts and Solvents

Ionic liquids (ILs) have emerged as environmentally benign alternatives to volatile organic compounds in chemical synthesis, often serving dual roles as solvents and catalysts. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them highly effective for the synthesis of pyrimidinone derivatives.

Acidic ionic liquids, in particular, have been successfully employed to catalyze the Biginelli reaction, a well-known multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. For instance, dialkylamine-derived acidic ionic liquids have been used as efficient catalysts for the condensation of aromatic aldehydes, ethyl acetoacetate, and urea under solvent-free conditions. This approach offers good yields and simplifies product separation. The reaction conditions can be optimized by adjusting the amount of ionic liquid and the reaction temperature. For example, optimal results for the synthesis of 5-Ethoxycarbonyl-4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one were achieved at 80°C with a reaction time of about 30 minutes. benthamdirect.com

Similarly, Brønsted-acidic ionic liquids like 1,2-dimethyl-N-butanesulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) ([DMBSI]HSO4) have proven effective in the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives from 6-amino-2-(methylthio)pyrimidin-4(3H)-one. researchgate.netnih.gov This method is characterized by mild, solvent-free conditions, short reaction times, and high yields, with the added benefit of catalyst reusability. researchgate.netnih.gov The use of l-proline nitrate as an ionic liquid catalyst in methanol (B129727) has also been reported for pyrimidine derivative synthesis, demonstrating a significant increase in yield compared to non-catalyzed reactions. nih.govsphinxsai.com

Interactive Table: Application of Ionic Liquids in Pyrimidinone Synthesis

| Ionic Liquid Catalyst | Reactants | Product Type | Key Advantages |

| Dialkylamine-derived acidic ILs | Aromatic aldehydes, ethyl acetoacetate, urea | 3,4-dihydropyrimidin-2(1H)-ones | Good yields, solvent-free, catalyst reusability |

| 1,2-dimethyl-N-butanesulfonic acid imidazolium hydrogen sulfate | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aromatic aldehydes, ethylcyanoacetate/Meldrum's acid | Pyrido[2,3-d]pyrimidines | High yields, mild conditions, short reaction times |

| l-proline nitrate | Benzaldehyde, thiourea, ethyl acetoacetate | 3,4-dihydropyrimidin-2(1H)-thiones | Over 2.5 times yield increase, methanol as solvent |

Multicomponent Reaction Paradigms for Pyrimidinone Ring Assembly

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to construct complex molecules in a single step from three or more starting materials. dundee.ac.uk The synthesis of pyrimidinone-based structures, including fused systems like pyrido[2,3-d]pyrimidines, frequently employs MCR strategies. researchgate.netnih.govdundee.ac.uk

These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and subsequent cyclization, to build the heterocyclic core. dundee.ac.ukbldpharm.com For example, the reaction between 6-aminouracil (B15529) (a close analog of this compound), an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate is a common route to pyrido[2,3-d]pyrimidines. researchgate.net The versatility of MCRs allows for the introduction of diverse substituents into the final product by simply varying the starting components. nih.gov

One-pot syntheses, which are often synonymous with MCRs, are designed to maximize efficiency by avoiding the isolation and purification of intermediates, thereby saving time, reagents, and solvents. researchgate.net The optimization of these reactions is crucial for achieving high yields and purity.

In the synthesis of pyrido[2,3-d]pyrimidine derivatives catalyzed by ionic liquids, the solvent-free nature of the reaction is a key factor in its efficiency. researchgate.netnih.gov The catalyst can often be recovered and reused without a significant loss of activity, further enhancing the process's green credentials. researchgate.net Yields for these one-pot procedures are frequently reported as "good to high," demonstrating their practical utility. researchgate.netnih.gov

Another example is the one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which utilizes natural product catalysts like betaine (B1666868) and guanidine carbonate sequentially. acs.orgorganic-chemistry.org This method highlights how a carefully planned one-pot process can accommodate multiple catalytic steps to achieve a complex transformation efficiently. acs.orgorganic-chemistry.org Optimization studies in such reactions involve screening different catalysts and reaction times for each step to maximize the conversion and final product yield. acs.org

Emerging Synthetic Methodologies for Diversely Substituted 6-amino-1H-pyrimidin-2-ones

As the demand for novel and diverse chemical entities for drug discovery and materials science grows, new synthetic methods are continuously being developed. These emerging methodologies aim to provide access to a wider range of substituted this compound derivatives with greater control and efficiency.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has become a powerful tool for the functionalization of heterocyclic compounds. This reaction enables the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazole rings by uniting a terminal alkyne with an azide.

This methodology has been applied to the synthesis of hybrid molecules that incorporate both pyrimidinone and triazole moieties. The strategy involves first synthesizing a 6-amino-5-cyano-2(1H)-pyrimidinone precursor bearing a terminal alkyne group. This alkyne-functionalized pyrimidinone can then be reacted with various organic azides in the presence of a Cu(I) catalyst (often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate) to yield a library of triazole-linked pyrimidinones (B12756618). This approach is notable for its mild reaction conditions (often at room temperature), high yields, and broad substrate scope, making it an excellent method for generating diverse derivatives. The formation of the triazole ring is confirmed by the disappearance of the alkyne proton signal and the appearance of a new triazole proton signal in ¹H-NMR spectra.

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of related compounds, a critical process in drug discovery and lead optimization. The key principle involves attaching a starting material to a solid support (resin), performing a series of reactions, and then cleaving the final product from the support. This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents are simply washed away.

A versatile solid-phase approach has been developed for the synthesis of 5,6-disubstituted pyrimidinone derivatives. In this method, a polymer-bound thiouronium salt is condensed with various β-ketoesters. The diversity of the final products is achieved by using a range of different β-ketoesters, which introduce different substituents at the 5 and 6 positions of the pyrimidinone ring. Further diversity can be introduced at the cleavage step, where different reagents can be used to modify the functionality at the 2-position, yielding pyrimidinones, pyrimidindiones, or 2-methoxy-pyrimidinones. This strategy enables the systematic production of a library of compounds for biological screening.

Regiochemical and Stereochemical Control in Pyrimidinone Syntheses

Achieving control over regioselectivity (the control of where substituents are placed on a molecule) and stereoselectivity (the control of the three-dimensional arrangement of atoms) is a fundamental goal in organic synthesis, as the biological activity of a molecule can be highly dependent on its specific isomer.

In the context of pyrimidinone synthesis, regiochemical control is crucial, especially when creating substituted or fused-ring systems. For instance, the CuAAC reaction is renowned for its near-perfect regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer, which simplifies product characterization and ensures isomeric purity. Another example involves a highly regioselective lithiation-substitution protocol for the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. nih.gov This method allows for the specific introduction of various substituents at the C-6 position, enabling the exploration of structure-activity relationships. nih.gov

Stereochemical control is particularly relevant for derivatives like 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which possess a stereocenter at the C4 position. benthamdirect.comsphinxsai.com Consequently, significant research has focused on the development of catalytic asymmetric Biginelli reactions to produce enantiomerically enriched DHPMs. benthamdirect.comnih.gov These methods fall into two main categories: metal-catalyzed and organocatalytic reactions. benthamdirect.com Chiral Lewis acids or chiral organocatalysts are used to control the facial selectivity of the initial condensation step, leading to the preferential formation of one enantiomer over the other. benthamdirect.comresearchgate.netsphinxsai.com For example, a chiral Schiff base copper(II) complex has been used as a catalyst in an asymmetric Biginelli reaction to produce chiral DHPMs in high yields and with good enantioselectivities. sphinxsai.com

Interactive Table: Methods for Regio- and Stereochemical Control

| Control Type | Method | Substrate/Reaction | Outcome |

| Regiochemical | Cu(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Functionalization of alkyne-pyrimidinones | Exclusive formation of 1,4-disubstituted 1,2,3-triazoles |

| Regiochemical | Lithiation-Substitution Protocol | Synthesis of 2-amino-5-bromo-4(3H)-pyrimidinones | Selective introduction of substituents at the C-6 position |

| Stereochemical | Catalytic Asymmetric Biginelli Reaction | Synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) | Production of enantiomerically enriched DHPMs with a C4 stereocenter |

| Stereochemical | Chiral Schiff Base Copper(II) Complex Catalysis | Asymmetric Biginelli Reaction | High yields and good enantioselectivities for chiral DHPMs |

Chemical Reactivity and Derivatization Strategies of the 6 Amino 1h Pyrimidin 2 One Scaffold

Electrophilic Aromatic Substitution on the Pyrimidinone Ring (e.g., C-5 Reactivity)

The pyrimidinone ring, while generally considered electron-deficient, can undergo electrophilic aromatic substitution, primarily at the C-5 position. The amino group at the C-6 position acts as an activating group, directing electrophiles to this site.

Halogenation is a well-documented electrophilic substitution reaction for aminopyrimidines. For instance, the halogenation of 2-aminopyrimidines can be effectively carried out in an aqueous solution. The process involves the direct reaction of the aminopyrimidine with a halogenating agent such as bromine or chlorine. The yield of the resulting 5-halogenated product can be significantly improved by conducting the reaction in the presence of a carbonate, oxide, or phosphate of a metal from group 2a of the periodic table, with calcium carbonate being a cost-effective choice researchgate.net. This suggests a method for introducing halogen atoms at the C-5 position of the 6-amino-1H-pyrimidin-2-one scaffold, which can then serve as a handle for further functionalization through cross-coupling reactions.

While specific examples of nitration and Friedel-Crafts reactions on this compound are not extensively detailed in the provided search results, the general principles of electrophilic aromatic substitution on activated heterocyclic systems suggest that these reactions could be feasible under carefully controlled conditions. The presence of the activating amino group would likely direct these substitutions to the C-5 position as well.

Nucleophilic Additions and Substitutions Involving Pyrimidinone Moieties

The electron-deficient nature of the pyrimidine (B1678525) ring makes it susceptible to nucleophilic attack. Nucleophilic additions and substitutions are key reactions for the modification of the this compound scaffold.

A notable example of nucleophilic addition is the reaction of 6-substituted 1,3-dimethyl-5-nitrouracils with potassium cyanide. In this reaction, the cyanide ion adds to the C-6 position, leading to the formation of 6-cyano-5-nitro-5,6-dihydrouracils stereospecifically rsc.org. This demonstrates the susceptibility of the pyrimidinone ring to nucleophilic attack, particularly when activated by electron-withdrawing groups like a nitro group at the C-5 position.

Furthermore, intramolecular nucleophilic attack can lead to cyclization. For instance, acyclic nucleoside analogues with a pyrimidine base can undergo intramolecular Michael addition of a hydroxyl group to the C(5)=C(6) double bond, forming bicyclic compounds nih.gov. This highlights the potential for intramolecular nucleophilic additions to the pyrimidinone ring of this compound derivatives bearing appropriate nucleophilic side chains.

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for modifying the pyrimidinone core, especially when a good leaving group is present on the ring. The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines results in the sequential substitution of the chlorine atom followed by the alkoxy group, leading to disubstituted dialkyl/arylamine pyrimidines chemrxiv.org. This demonstrates the feasibility of introducing various substituents onto the pyrimidinone ring via SNAr reactions.

Intramolecular and Intermolecular Cyclization Reactions for Fused Systems

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. Both intramolecular and intermolecular cyclization reactions are employed to construct these polycyclic structures.

Intermolecular Cyclization Reactions

Another approach involves the condensation of a chalcone with an amidine to synthesize fused pyrimidines. This base-mediated condensation has been utilized to produce a series of novel 2,4-disubstituted-5,6-dihydrobenzo[h]quinazolines nih.gov.

Intramolecular Cyclization Reactions

Intramolecular cyclization of appropriately substituted this compound derivatives provides a direct route to fused systems. An exploratory computational study suggested that a vitamin B1-derived Breslow intermediate, which contains an aminopyrimidine moiety, is susceptible to cyclization via intramolecular nucleophilic attack of the C2α position onto the electrophilic C6ʹ of the aminopyrimidine moiety to give a tricyclic species chemrxiv.org. This highlights the potential for intramolecular cyclizations involving the pyrimidinone ring.

Furthermore, the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides can lead to intramolecular SNAr cyclization, resulting in the formation of tetrahydrooxazepine-fused pyrimidines nih.gov. The outcome of such reactions, including the potential for subsequent fragmentation, is dependent on the structure of the starting materials nih.gov.

Functional Group Interconversions and Modification at Exocyclic Positions

The exocyclic amino group of this compound provides a reactive site for various functional group interconversions and modifications, allowing for the introduction of diverse substituents.

Acylation of the exocyclic amino group is a common transformation. For example, norlabdane-diazine hybrids can be synthesized through the condensation of primary amines, such as 2-aminopyrimidine (B69317), with acyl chlorides. Interestingly, in the case of 2-aminopyrimidine, both mono- and bis-acylation products can be obtained researchgate.net.

The amino group can also participate in condensation reactions. The reaction of a nucleophilic amino group with phenacyl bromide can proceed through either a condensation reaction to yield an imine product or an alkylation reaction via an SN2 mechanism, depending on the reaction conditions nih.gov. Thermal conditions without a base favor the condensation pathway nih.gov.

Furthermore, the exocyclic amino group can be a site for the introduction of various functionalities. For instance, 2'-amino-pyrimidine modified RNA can be derivatized with succinimide activated side chains at the internal amino groups in a combinatorial fashion mdpi.com. This demonstrates the potential for attaching a wide range of functional groups to the exocyclic amino position of this compound.

Rational Design of Pyrimidinone Derivatives with Tunable Reactivity

The rational design of this compound derivatives with tunable reactivity is a key strategy for developing compounds with specific biological activities or material properties. This involves the strategic modification of the pyrimidinone scaffold to modulate its electronic and steric properties.

One approach is to introduce various substituents at different positions of the pyrimidine ring. Strategic structural modification of the pyrimidine scaffold allows for varying substitution at the 2, 4, 5, or 6 positions, generating a diverse library of derivatives. The introduction of electron-donating or electron-withdrawing groups can significantly alter the reactivity of the ring towards electrophilic or nucleophilic attack nih.gov. For example, the presence of a 4-bromophenyl group on the pyrimidine ring provides a reactive handle for further modifications through coupling reactions nih.gov.

Molecular hybridization is another effective strategy. By combining the pyrimidinone scaffold with other pharmacophores, it is possible to create hybrid molecules with novel properties nih.gov. For instance, the hybridization of tetralin and pyrimidine has been explored for the development of potential cancer therapeutics nih.gov.

Computational modeling plays a crucial role in the rational design process. Molecular docking and other in silico methods can be used to predict the binding of pyrimidinone derivatives to biological targets and to guide the design of new compounds with improved activity and selectivity nih.govrsc.org. This allows for a more targeted approach to synthesis, focusing on compounds that are most likely to have the desired properties.

Advanced Computational and Theoretical Investigations of 6 Amino 1h Pyrimidin 2 One

Density Functional Theory (DFT) Applications in Pyrimidinone Chemistry

Density Functional Theory (DFT) has emerged as a powerful tool for studying pyrimidinone systems, offering a balance between computational cost and accuracy. DFT calculations, particularly using hybrid functionals like B3LYP with extensive basis sets such as 6-311+G(d,p), have been instrumental in elucidating the complex behaviors of molecules like 6-amino-1H-pyrimidin-2-one. nih.govacs.org These computational approaches allow for the detailed examination of tautomeric equilibria, molecular geometries, vibrational spectra, and electronic structures, providing data that is often difficult to obtain through experimental means alone. bu.ac.bdresearchgate.netrsc.org

Comprehensive Analysis of Tautomeric Equilibria and Relative Stabilities

One of the most significant applications of DFT in the study of this compound is the analysis of its tautomeric forms. Tautomerism, the migration of a proton, leads to various isomers with distinct stabilities and properties. For isocytosine (B10225), several tautomers are possible, and their relative energies dictate the equilibrium population. acs.orgresearchgate.net

This compound can exist in different tautomeric forms arising from keto-enol and lactam-lactim equilibria. The lactam form, characterized by a carbonyl group (C=O), is generally in equilibrium with the lactim form, which contains a hydroxyl group (-OH). Computational studies on related pyrimidine (B1678525) bases have shown that the keto (lactam) forms are typically more stable. nih.gov For isocytosine, DFT calculations reveal the relative stabilities of these tautomers, which is crucial for understanding its hydrogen bonding patterns and biochemical interactions.

The primary tautomeric forms considered are the amino-oxo (lactam) and the amino-hydroxy (lactim) forms. Theoretical investigations indicate that the amino-oxo tautomer is the most stable form in the gas phase. bu.ac.bd

Table 1: Calculated Relative Gibbs Free Energies (ΔG) of this compound Tautomers in the Gas Phase

| Tautomer Name | Structure | Relative Gibbs Free Energy (kcal/mol) at 298.15 K |

| This compound (amino-oxo) | 0.00 | |

| 6-amino-3H-pyrimidin-2-one (amino-oxo) | 1.84 | |

| 6-imino-1,3-dihydropyrimidin-2-one (imino-oxo) | 5.23 | |

| 2-hydroxy-6-aminopyrimidine (amino-hydroxy) | 6.82 | |

| 2-hydroxy-6-iminopyrimidine (imino-hydroxy) | 15.62 |

Data sourced and adapted from DFT(B3LYP)/6-311+G(d,p) calculations presented in Raczyńska et al. (2018). acs.orgresearchgate.net

In addition to lactam-lactim tautomerism, this compound also exhibits amine-imine tautomerism. This involves the migration of a proton from the exocyclic amino group to a ring nitrogen, resulting in an imino form. DFT studies have shown that the amine tautomers are generally more stable than their imine counterparts in pyrimidine derivatives. acs.org For isocytosine, the amino-oxo form is energetically favored over the imino-oxo tautomer in both apolar and polar environments. acs.org

The surrounding environment, particularly the solvent, can significantly influence the tautomeric equilibrium. mdpi.comresearchgate.net DFT calculations incorporating solvent effects, often through the Polarizable Continuum Model (PCM), demonstrate that polar solvents can alter the relative stabilities of tautomers. nih.govacs.org For this compound, while the amino-oxo tautomer remains the most stable in a polar solvent like water, the relative energies of other tautomers can shift. acs.org This is primarily due to the differences in the dipole moments of the tautomers and their interaction with the solvent's dielectric medium. orientjchem.org Generally, an increase in solvent polarity tends to decrease the energy differences between the most and least stable tautomers. mdpi.com

Table 2: Calculated Relative Gibbs Free Energies (ΔG) of this compound Tautomers in a Polar (Water) Environment

| Tautomer Name | Structure | Relative Gibbs Free Energy (kcal/mol) at 298.15 K |

| This compound (amino-oxo) | 0.00 | |

| 6-amino-3H-pyrimidin-2-one (amino-oxo) | -0.12 | |

| 2-hydroxy-6-aminopyrimidine (amino-hydroxy) | 3.01 | |

| 6-imino-1,3-dihydropyrimidin-2-one (imino-oxo) | 3.63 | |

| 2-hydroxy-6-iminopyrimidine (imino-hydroxy) | 10.95 |

Data sourced and adapted from PCM(water)//DFT(B3LYP)/6-311+G(d,p) calculations presented in Raczyńska et al. (2018). acs.orgresearchgate.net

Molecular Conformation, Geometrical Parameters, and Vibrational Frequencies

DFT calculations provide highly accurate predictions of molecular geometries, including bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov For the most stable amino-oxo tautomer of this compound, these calculations reveal a nearly planar ring structure. The calculated geometrical parameters are often in good agreement with experimental data where available. rsc.org

Table 3: Selected Optimized Geometrical Parameters of this compound (Amino-oxo Tautomer) from DFT Calculations

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.382 | C6-N1-C2 | 124.0 |

| C2-N3 | 1.366 | N1-C2-N3 | 115.2 |

| N3-C4 | 1.338 | C2-N3-C4 | 125.9 |

| C4-C5 | 1.409 | N3-C4-C5 | 117.3 |

| C5-C6 | 1.343 | C4-C5-C6 | 120.9 |

| C6-N1 | 1.381 | C5-C6-N1 | 116.1 |

| C2=O8 | 1.224 | N1-C2=O8 | 123.7 |

| C6-N7 | 1.345 | C5-C6-N7 | 122.4 |

Data for the closely related cytosine molecule at the B3LYP/6-311++G(3df,pd) level, which serves as a reasonable model for isocytosine's geometry. researchgate.net

Furthermore, DFT is used to compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. rsc.orgresearchgate.netrsc.org The calculated harmonic frequencies are often scaled to account for anharmonicity and basis set limitations, leading to excellent agreement with experimental observations. bu.ac.bd

Table 4: Calculated Vibrational Frequencies and Assignments for Key Modes of the Isocytosine Ring System

| Frequency (cm⁻¹) (Scaled) | Assignment |

| ~3550 | N-H antisymmetric stretch (amino group) |

| ~3440 | N-H symmetric stretch (amino group) |

| ~3420 | N1-H stretch |

| ~1700 | C=O stretch |

| ~1650 | NH₂ scissoring |

| ~1550 | Ring stretching |

| ~1480 | Ring stretching |

Electronic Structure and Bonding Analysis

DFT calculations offer a deep understanding of the electronic properties of this compound. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. nih.govnih.gov The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.netyoutube.com

The molecular electrostatic potential (MEP) is another valuable property derived from DFT calculations. wjarr.com The MEP map visualizes the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of intermolecular interactions, including hydrogen bonding. For pyrimidinones (B12756618), the MEP typically shows negative potential around the oxygen and ring nitrogen atoms, indicating their role as hydrogen bond acceptors. researchgate.net

Table 5: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.65 eV |

| LUMO Energy | -1.35 eV |

| HOMO-LUMO Gap | 5.30 eV |

| Dipole Moment | ~4.0 - 7.0 D (varies by tautomer) |

Values are for the closely related cytosine molecule, calculated at the B3LYP/6-311+G(d,p) level, and serve as an estimate for isocytosine. bu.ac.bdresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity.

For a structurally related compound, 5-(3-chloro-2-hydroxybenzylideneamino)-1H-pyrimidine-2,4(1H,3H)-dione, density functional theory (DFT) calculations using the B3LYP method and a 6-311++G(d,p) basis set have been performed. These calculations revealed a HOMO energy of -6.392 eV and a LUMO energy of -2.502 eV, resulting in a HOMO-LUMO energy gap of 3.890 eV dergipark.org.tr. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability researchgate.net. The distribution of these orbitals is also informative; for many pyrimidine derivatives, the HOMO is often localized over the pyrimidine ring and the amino group, while the LUMO is distributed over the pyrimidine ring and its substituents. This distribution highlights the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.392 |

| LUMO | -2.502 |

| Energy Gap (ΔE) | 3.890 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful method for studying charge delocalization and hyperconjugative interactions within a molecule. It provides a localized, Lewis-like description of the electronic structure, allowing for the quantification of interactions between filled donor orbitals and empty acceptor orbitals.

| Interaction Type | Significance |

|---|---|

| LP → π | Indicates significant charge delocalization and stabilization. |

| LP → σ | Contributes to the overall electronic stability of the molecule. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites).

For a derivative of 5-aminouracil, the MEP surface was plotted over the optimized electronic structure using the B3LYP/6-311++G(d,p) level of theory dergipark.org.tr. Such maps are instrumental in visualizing the charge distribution and identifying the regions most susceptible to chemical reactions dergipark.org.trmdpi.com. For this compound, it is expected that the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring would be regions of high electron density (red or yellow), making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the N-H protons of the ring would be electron-deficient (blue), marking them as potential sites for nucleophilic attack.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For reactions involving 6-aminouracil (B15529), which serves as a good model for this compound, several synthetic pathways have been investigated computationally.

For instance, the synthesis of pyrido[2,3-d]pyrimidines from 6-aminouracil derivatives has been a subject of interest rsc.orgrsc.org. Computational studies on similar cyclization reactions have employed DFT to explore the potential energy surface and identify the lowest energy pathways. These studies often involve locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating the corresponding energy barriers. The elucidation of these reaction pathways provides valuable insights for optimizing reaction conditions and designing new synthetic routes.

Thermodynamic and Kinetic Profiling of Pyrimidinone Transformations

Computational methods are also employed to determine the thermodynamic and kinetic parameters of chemical reactions. DFT calculations can provide reliable estimates of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for reactants, products, and transition states nih.govmdpi.comscirp.org.

Experimental studies on the thermochemistry of 6-aminouracil have determined its standard molar enthalpy of formation in the gaseous phase researchgate.net. Computational studies can complement such experimental data by providing a more detailed thermodynamic and kinetic profile for various transformations. For example, DFT calculations can be used to predict the reaction enthalpies and activation energies for different reaction pathways, thereby assessing their feasibility and predicting the major products. This information is vital for understanding the stability and reactivity of this compound and its derivatives under various conditions.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent. While specific MD simulation studies on this compound are not extensively documented, simulations of structurally similar molecules like uracil (B121893) in aqueous solutions provide valuable insights.

MD simulations can reveal how the molecule interacts with water molecules, including the formation and dynamics of hydrogen bonds. For instance, simulations of uracil hydration have been used to study the structure of the surrounding water and the dynamics of solute-solvent interactions rsc.orgmdpi.com. Such simulations for this compound would be instrumental in understanding its solubility, conformational flexibility, and how it interacts with biological macromolecules in an aqueous environment.

Spectroscopic and Structural Characterization of 6 Amino 1h Pyrimidin 2 One and Its Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov For 6-amino-1H-pyrimidin-2-one and its derivatives, these techniques are used to identify characteristic stretching and bending vibrations.

In the FT-IR spectra of 2-aminopyrimidine (B69317) derivatives, the N-H stretching vibrations of the primary amino group typically appear as two distinct bands in the region of 3500-3100 cm⁻¹. mdpi.comijirset.com For example, in some derivatives, these bands are observed around 3317 cm⁻¹ (asymmetric) and 3182 cm⁻¹ (symmetric). ijirset.com The N-H in-plane bending vibration is often observed near 1650 cm⁻¹. ijirset.com The C=O stretching vibration of the pyrimidinone ring is a strong band, typically found in the range of 1700-1650 cm⁻¹. Other characteristic absorptions include C-N stretching and C-H stretching and bending vibrations. ijirset.comresearchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.govnih.gov

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| -NH₂ | Asymmetric/Symmetric Stretching | 3500–3100 |

| In-plane Bending | ~1650 | |

| C=O | Stretching | 1700–1650 |

| C-N | Stretching | ~1217 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). uci.eduucdavis.edu This technique allows for the calculation of the molecular formula with a high degree of confidence, typically with an accuracy of a few parts per million (ppm). ucdavis.edursc.org For this compound and its derivatives, HRMS is used to confirm the molecular weight of the synthesized compounds and to support the proposed molecular formula. mdpi.com The experimentally determined accurate mass is compared to the calculated exact mass for the proposed formula, and a close match provides strong evidence for the correct elemental composition. uci.eduwikipedia.org

X-ray Crystallography for Absolute Structure Determination and Solid-State Characteristics

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure. Furthermore, X-ray crystallography reveals important information about the solid-state characteristics of the compound, such as its crystal packing, intermolecular interactions (e.g., hydrogen bonding), and polymorphism. For this compound and its derivatives, single-crystal X-ray diffraction studies provide invaluable insights into their molecular geometry and the supramolecular architecture in the crystalline state.

Crystal System, Space Group, and Unit Cell Parameters

The crystal structure of anhydrous this compound has been determined through single-crystal X-ray diffraction. It crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The specific space group is P2₁2₁2₁, a non-centrosymmetric chiral group. nih.govresearchgate.net This arrangement indicates a specific, ordered packing of the molecules in the crystal lattice. The unit cell parameters, which define the size and shape of the repeating unit in the crystal, have been precisely measured. nih.govresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Space Group | P2₁2₁2₁ | nih.govresearchgate.net |

| a (Å) | 13.041 - 13.044 | nih.govresearchgate.net |

| b (Å) | 9.494 - 9.496 | nih.govresearchgate.net |

| c (Å) | 3.814 - 3.815 | nih.govresearchgate.net |

| α, β, γ (°) | 90 | |

| Molecules per unit cell (Z) | 4 | researchgate.net |

Analysis of Intermolecular Hydrogen Bonding and Supramolecular Networks

The supramolecular architecture of crystalline this compound is dominated by a robust network of intermolecular hydrogen bonds. Each cytosine molecule acts as both a donor and an acceptor, participating in a total of six hydrogen bonds with its neighbors. researchgate.net This extensive network is critical to the stability of the crystal lattice.

The primary hydrogen bonding motifs involve the exocyclic amino group (-NH₂) and the keto group (C=O), as well as the ring nitrogen atoms. The amino nitrogen atom donates protons to form two hydrogen bonds with the carbonyl oxygen atoms of adjacent molecules. researchgate.net Additionally, the N1 ring nitrogen donates a proton to the N3 ring nitrogen of a neighboring molecule. researchgate.net These interactions link the molecules into one-dimensional parallel ribbons. nih.govresearchgate.net

| Donor (D) | Acceptor (A) | D···A Distance (Å) | Reference |

|---|---|---|---|

| N (amino) | O (carbonyl) | 2.98 | researchgate.net |

| N (amino) | O (carbonyl) | 3.03 | researchgate.net |

| N1 | N3 | 2.84 | researchgate.net |

These ribbons are further organized through π-stacking interactions between the aromatic pyrimidine (B1678525) rings of adjacent molecules, contributing to the formation of a stable three-dimensional structure. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Polymorphic Forms and Their Structural Implications

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. This compound is the first of the parent nucleobases for which polymorphism has been demonstrated. nih.gov

The originally identified form, designated (Ia), crystallizes in the orthorhombic, non-centrosymmetric space group P2₁2₁2₁. nih.gov A second anhydrous polymorph, denoted (Ib), was later discovered and found to crystallize in the orthorhombic, centrosymmetric space group Pccn. nih.govresearchgate.net While the hydrogen-bonding patterns, which form one-dimensional ribbons, are similar in both polymorphs, the packing of these ribbons differs significantly. nih.gov This difference in packing leads to the distinct symmetries observed in the two forms, with polymorph (Ia) exhibiting a helical propagation and (Ib) featuring an inversion-related motif. nih.gov

In addition to the anhydrous polymorphs, cytosine also forms a well-characterized monohydrate. This hydrated form crystallizes in the monoclinic system with the space group P2₁/c. In this structure, water molecules are integral to the supramolecular network, linking the hydrogen-bonded ribbons of cytosine molecules into a three-dimensional framework.

| Parameter | Form (Ia) | Form (Ib) | Monohydrate |

|---|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | Pccn | P2₁/c |

| a (Å) | 13.041 | 15.104 | 7.801 |

| b (Å) | 9.494 | 15.121 | 9.844 |

| c (Å) | 3.815 | 9.295 | 7.683 |

| β (°) | 90 | 90 | 99.70 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

The photophysical properties of this compound are characterized by strong absorption in the ultraviolet region and extremely weak fluorescence.

Electronic Absorption (UV-Vis): In aqueous solution, cytosine exhibits a strong absorption band with a maximum (λ_max) around 264-266 nm. This absorption corresponds to a π→π* electronic transition within the aromatic pyrimidine ring.

Emission (Fluorescence): A defining photophysical characteristic of cytosine and other natural nucleobases is its very low fluorescence quantum yield, which is on the order of 10⁻⁴ to 10⁻⁵. This near-absence of fluorescence is due to highly efficient and ultrafast non-radiative decay pathways. Following excitation with UV light, the molecule rapidly returns to the ground state through conical intersections, dissipating the absorbed energy as heat rather than emitting it as light. This photostability is essential for protecting the genetic information encoded in DNA from UV-induced damage.

In contrast, certain synthetic derivatives have been developed to act as fluorescent probes. For example, 5-fluorocytosine has a significantly higher fluorescence quantum yield of approximately 0.005, which is about 60 times greater than that of cytosine. Pyrrolocytosine is another fluorescent analogue designed to study the dynamics of nucleic acids. The enhanced fluorescence in these derivatives is often attributed to alterations in the electronic structure that impede the non-radiative decay pathways prevalent in the natural base.

| Compound | UV-Vis λmax (nm) | Fluorescence Quantum Yield (Φf) | Reference |

|---|---|---|---|

| This compound (Cytosine) | ~266 | ~8 x 10-5 | |

| 5-fluorocytosine | ~275 | ~5 x 10-3 |

Supramolecular Chemistry and Advanced Materials Science Applications of Pyrimidinone Scaffolds

Principles of Self-Assembly and Non-Covalent Interactions of Pyrimidinone Derivatives

Pyrimidinone scaffolds are of significant interest due to their structural similarity to the nitrogenous bases that form the building blocks of DNA and RNA. semanticscholar.org This resemblance predisposes them to form highly specific and robust non-covalent interactions, which are the driving force behind their self-assembly into larger, ordered structures. semanticscholar.orgtue.nl The primary interaction governing this behavior is hydrogen bonding.

Studies have confirmed the persistence of strong hydrogen bonds in pyrimidinone derivatives, both in solution and in the solid crystalline state. semanticscholar.orgacs.org The most predominant of these interactions are N−H···O hydrogen bonds, which are analogous to the base pairings found in biological systems. semanticscholar.orgtue.nl These interactions are highly directional and reversible, allowing for the thermodynamic control of self-assembly processes. This results in structures that can adapt in response to external stimuli like temperature or mechanical stress. tue.nl The collective strength of multiple hydrogen bonds can lead to the formation of stable, one-dimensional stacks or more complex networks. nih.govresearchgate.net

Design and Utilization of Specific Hydrogen Bonding Motifs (e.g., Ureido-pyrimidinone (UPy))

The most prominent example of a functional motif derived from the pyrimidinone core is the ureido-pyrimidinone (UPy) unit. The UPy moiety is designed to be self-complementary, enabling it to dimerize through a powerful quadruple hydrogen-bonding array. frontiersin.orgnih.gov This interaction is exceptionally strong and specific, making it a reliable and widely used tool for programming molecular self-assembly. frontiersin.orgwikipedia.org

The synthesis of UPy-containing molecules typically involves the reaction of a pyrimidinone, such as 2-amino-4-hydroxy-6-methylpyrimidine, with an isocyanate to form the crucial ureido linkage. rsc.orgmdpi.com By attaching this UPy motif to other molecules, particularly polymer chains, scientists can create supramolecular polymers. wikipedia.orgresearchgate.net The introduction of an additional urea (B33335) functionality adjacent to the UPy moiety can promote further non-covalent interactions, directing the lateral stacking of UPy dimers into well-defined nanofibers. nih.govfrontiersin.org This hierarchical self-assembly, from dimerization to nanofiber formation, is a key strategy in creating advanced functional materials. frontiersin.org

| Interaction Type | Description | Key Features |

| UPy Dimerization | Self-complementary quadruple hydrogen bonding between two UPy units. | Strong, highly specific, directional, reversible. |

| Lateral Stacking | Additional hydrogen bonds between adjacent urea groups on UPy dimers. | Promotes the formation of one-dimensional nanofibers. |

Crystal Engineering and Fabrication of Ordered Solid-State Structures

Crystal engineering relies on understanding and controlling intermolecular interactions to design and synthesize new solid-state structures with desired properties. The pyrimidinone scaffold is an excellent candidate for crystal engineering due to its predictable and robust hydrogen-bonding capabilities. semanticscholar.org The N−H···O and C−H···O interactions are the dominant forces in the crystal packing of pyrimidinone derivatives. semanticscholar.orgacs.org

Research on a series of substituted pyrimidinones (B12756618) has demonstrated that robust hydrogen bonds are consistently formed in the crystalline state, irrespective of the specific substituents on the pyrimidinone core. semanticscholar.org This predictability allows for the rational design of ordered solid-state architectures. When UPy moieties are incorporated into larger systems, such as polymers, they can form physically crosslinked networks through dimerization. rsc.org These ordered domains can coexist with the amorphous or crystalline regions of the host polymer, creating multiphase materials with unique thermomechanical properties without necessarily altering the inherent crystal structure of the polymer backbone itself. rsc.org

Incorporation of Pyrimidinone Moieties into Polymer Systems and Biocompatible Materials

A major application of pyrimidinone chemistry is its integration into polymer science to create novel biocompatible materials. By functionalizing the ends of prepolymer chains (end-functionalization) or incorporating them along the backbone (chain-extension) with UPy moieties, conventional polymers can be transformed into supramolecular systems. frontiersin.orgnih.gov This modular approach has been successfully applied to a wide range of polymers, including poly(ethylene glycol) (PEG), polycaprolactones (PCL), and polybutadiene. nih.govacs.orgacs.org

The resulting materials are of great interest for biomedical applications, particularly in tissue engineering, due to their favorable degradation profiles and biocompatibility. frontiersin.orgtue.nl The reversible nature of the hydrogen bonds allows these materials to be processed at low temperatures, which is advantageous for incorporating sensitive biological molecules. tue.nl Furthermore, the modularity of the system permits the simple mixing of different UPy-functionalized components to fine-tune the material's properties or to introduce bioactivity. nih.govtue.nl

Supramolecular Polymers and Elastomers with Dynamic Properties

The non-covalent linkages that define supramolecular polymers bestow them with dynamic properties not typically found in their covalently linked counterparts. Because the hydrogen bonds can break and reform, these materials can exhibit stimuli-responsive behavior, including self-healing and shape memory. wikipedia.orgrsc.org For instance, UPy-functionalized polyethylenes display significant shape memory properties, where the UPy dimers act as physical crosslinks that form a temporary network. rsc.org

The mechanical properties of these materials can be precisely controlled. Depending on the choice of the base polymer and the density of UPy groups, the resulting materials can range from stiff and brittle to highly flexible elastomers. frontiersin.orgnih.gov This versatility is achieved through a modular approach; for example, by simply blending two different UPy-modified oligocaprolactones, materials with intermediate mechanical and biological behaviors can be fabricated. nih.gov These systems often display distinct viscoelastic properties characteristic of true polymers. wikipedia.org

| Polymer Backbone | UPy Integration Method | Resulting Material Type | Key Dynamic Property |

| Polycaprolactone (PCL) | End-functionalization & Chain-extension | Stiff or Flexible Solids | Tunable Mechanical Properties |

| Poly(ethylene glycol) (PEG) | End-functionalization | Hydrogels | Stimuli-Responsive |

| Polyethylene (PE) | Side-chain functionalization | Thermoplastics | Shape Memory |

| Polybutadiene (PB) | Side-chain functionalization | Elastomers | Self-Adaptability |

Design of Functional Fibrous Scaffolds for Advanced Materials

In the field of tissue engineering, creating scaffolds that mimic the fibrous nature of the native extracellular matrix (ECM) is a primary goal. researchgate.netfrontiersin.org Supramolecular polymers based on pyrimidinone moieties are exceptionally well-suited for this purpose. tue.nlresearchgate.net Techniques such as electrospinning can be used to process UPy-functionalized polymers into scaffolds composed of micro- or nanofibers. researchgate.netnih.gov

The true advantage of this supramolecular approach lies in its modularity for creating functional scaffolds. tue.nlresearchgate.net Bioactive ligands, such as cell-adhesion peptides (e.g., RGD), can be modified with a UPy group. tue.nl These UPy-peptides can then be easily and non-covalently incorporated into the bulk UPy-polymer scaffold by simple mixing. frontiersin.orgtue.nl This allows for precise control over the biological signaling presented by the scaffold, thereby directing cell behavior such as adhesion and proliferation. frontiersin.orgtue.nlresearchgate.net This method enables the creation of bioactive materials that can be tailored for specific tissue engineering applications. tue.nl

Pyrimidinone-Based Chromophores in Optoelectronic Applications

The electronic properties of the pyrimidinone ring have also been exploited in the field of optoelectronics. Due to its π-deficient character, the pyrimidine (B1678525) core can function as an effective electron acceptor. researchgate.net When incorporated into a "push-pull" molecular architecture with an electron-donating group, it can lead to molecules with internal charge-transfer characteristics upon excitation, which is a key requirement for luminescence. researchgate.net

Researchers have synthesized and investigated various pyrimidinone-based derivatives for use in organic electronic devices. For example, a chromene-appended pyrimidinone derivative was studied for its potential in photovoltaic applications, with its optical properties being highly sensitive to the solvent environment. researchgate.net In another approach, UPy units capable of forming quadruple hydrogen bonds were incorporated into the side chains of conjugated polymers. acs.org This strategy aims to combine the desirable electronic properties of conjugated polymers with the self-healing and improved mechanical properties imparted by the supramolecular UPy network, opening new avenues for developing functional and durable semiconductor materials. acs.orgresearchgate.net

Coordination Chemistry of Pyrimidinone Derivatives

Pyrimidinone Ligands in Transition Metal and Main Group Element Complexes

6-amino-1H-pyrimidin-2-one has demonstrated a remarkable ability to form stable complexes with a broad spectrum of metal ions, encompassing both transition metals and main group elements. Its versatility as a ligand stems from the multiple donor sites available for coordination, including the pyrimidine (B1678525) ring nitrogens (N1 and N3), the exocyclic amino group (N4), and the carbonyl oxygen (O2).

Research has documented the synthesis and characterization of complexes with numerous transition metals. These include, but are not limited to, copper(II), cobalt(II), nickel(II), manganese(II), zinc(II), platinum(IV), palladium(II), rhodium(III), iridium(III), ruthenium, rhenium, and uranyl (UO₂²⁺) ions. researchgate.netijcr.infoacs.orgresearchgate.netresearchgate.netjournalsarjnp.comekb.egtubitak.gov.trasianpubs.orgscispace.com The resulting complexes often exhibit varied stoichiometries, such as 1:1, 1:2, or 1:3 metal-to-ligand ratios, and can adopt mononuclear or polynuclear structures. ijcr.inforesearchgate.netekb.eg For instance, Schiff bases derived from aminopyrimidines readily form complexes with Cu(II) and Mn(II) in a 2:1 ligand-to-metal ratio. ijcr.info Similarly, cobalt(III) has been shown to form a complex with a dimerized derivative of 6-amino-2-thioxo-pyrimidine. researchgate.net

In addition to transition metals, this compound and its derivatives form complexes with main group elements. Extensive studies have been conducted on its interactions with alkali metals such as lithium (Li⁺), sodium (Na⁺), and potassium (K⁺), as well as alkaline earth metals like magnesium (Mg²⁺) and calcium (Ca²⁺). rsc.orgresearchgate.net These interactions are particularly relevant for understanding the role of metal ions in biological systems where nucleobases are present. Computational studies have shown that Mg²⁺ and Ca²⁺ prefer to bind at bidentate positions involving an oxygen and a nitrogen atom. researchgate.net

The table below summarizes a selection of metal ions that form complexes with this compound (cytosine) or its close derivatives.

| Metal Ion | Type | Example Complex Formula / Description | Reference |

|---|---|---|---|

| Cu(II) | Transition Metal | [(N-salicylidene-N'-methylethylenediamine)(cytosine)copper(II)]⁺ | acs.org |

| Co(II) | Transition Metal | [Co(H₂O)₄(cyt)₂]²⁺ | researchgate.net |

| Mn(II) | Transition Metal | [Mn(H₂O)₄(cyt)₂]²⁺ | researchgate.net |

| Ni(II) | Transition Metal | Octahedral complexes with Schiff base derivatives | asianpubs.org |

| Pt(IV) | Transition Metal | Pt(IV)-cytosine complex with 1:2 stoichiometry | researchgate.net |